S-2-Pyridyl 4-methoxybenzothioate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11NO2S |
|---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
S-pyridin-2-yl 4-methoxybenzenecarbothioate |
InChI |
InChI=1S/C13H11NO2S/c1-16-11-7-5-10(6-8-11)13(15)17-12-4-2-3-9-14-12/h2-9H,1H3 |
InChI Key |
AALRFYZYYSEBQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)SC2=CC=CC=N2 |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of S 2 Pyridyl 4 Methoxybenzothioate
Acyl Transfer Reactions Catalyzed by Transition Metals
S-2-Pyridyl 4-methoxybenzothioate serves as an effective acylating agent in a variety of transition metal-catalyzed cross-coupling reactions. The pyridyl group plays a crucial role in these transformations, often acting as a coordinating ligand that facilitates the catalytic cycle.
Nickel-Catalyzed Hydroacylation of Alkynes for α,β-Unsaturated Ketone Synthesis
A significant application of this compound is in the nickel-catalyzed hydroacylation of terminal alkynes to produce α,β-unsaturated ketones. bohrium.comresearchgate.net This method provides an aldehyde-free route to E-enones with high regio- and stereoselectivity. The reaction typically employs a nickel catalyst, a reducing agent such as zinc metal, and water as a proton source. bohrium.comresearchgate.net
The reaction between this compound and 3,3-dimethyl-1-butyne serves as a model for this transformation, yielding the corresponding E-enone. researchgate.net The process is notable for its mild reaction conditions and high functional group tolerance. bohrium.comresearchgate.net
| Catalyst | Reducing Agent | Solvent | Yield (%) |
|---|---|---|---|
| NiCl2(dppp) | Zn | THF/H2O | 92 |
| NiCl2(dppe) | Zn | THF/H2O | 85 |
| NiCl2(dppb) | Zn | THF/H2O | 78 |
Mechanistic investigations suggest that the nickel-catalyzed hydroacylation proceeds through an acyl-nickel-thiopyridine complex. researchgate.net The reaction is thought to be initiated by the single-electron reduction of the thioester, promoted by zinc, to generate an acyl radical and a thiopyridyl anion. researchgate.net These species then react with a low-valent nickel complex. The proposed catalytic cycle involves the formation of an acyl-Ni(II)-X complex, followed by alkyne insertion and subsequent reductive steps to yield the α,β-unsaturated ketone and regenerate the active nickel catalyst. researchgate.net
Cobalt-Catalyzed Acylation with Organozinc Reagents
S-2-Pyridyl thioesters, including by extension this compound, are effective acylating agents in cobalt-catalyzed reactions with organozinc pivalates. semanticscholar.orgnih.govrsc.orgnih.gov This methodology allows for the synthesis of a wide range of polyfunctional ketones under mild conditions. semanticscholar.orgnih.gov The thioesters can be prepared directly from the corresponding carboxylic acids, demonstrating good functional group tolerance. semanticscholar.orgnih.gov The reaction of various S-pyridyl thioesters with arylzinc pivalates in the presence of a cobalt catalyst and a ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) proceeds efficiently. nih.gov
| S-Pyridyl Thioester | Organozinc Pivalate | Yield (%) |
|---|---|---|
| S-2-Pyridyl benzothioate | 4-methoxyphenylzinc pivalate | 85 |
| S-2-Pyridyl 4-chlorobenzothioate | phenylzinc pivalate | 92 |
| S-2-Pyridyl cyclohexanecarbothioate | 4-fluorophenylzinc pivalate | 78 |
Reductive Transformations of S-2-Pyridyl Thioesters
The thioester functionality in this compound can be selectively reduced to either an aldehyde or an alcohol, depending on the catalyst and reaction conditions employed.
Palladium-Catalyzed Reduction to Aldehydes
A palladium-catalyzed reduction of 2-pyridinyl esters using hydrosilanes provides a method for the preparation of aldehydes. organic-chemistry.org This transformation is applicable to a range of substrates, including those with various functional groups. organic-chemistry.org The reaction typically utilizes a palladium catalyst, such as palladium acetate, in the presence of a phosphine (B1218219) ligand and a hydrosilane reducing agent like triethylsilane. organic-chemistry.org This method offers an alternative to the use of more sensitive acid chlorides for aldehyde synthesis. organic-chemistry.org
Nickel-Catalyzed Reductions to Aldehydes and Alcohols
S-2-pyridyl thioesters can be readily reduced to aldehydes or alcohols under mild conditions using a commercially available and air-stable nickel pre-catalyst. researchgate.net The choice of silane (B1218182) reducing agent and the amount of catalyst can influence the final product. Using a lower catalyst loading often favors the formation of the aldehyde, while a higher loading can lead to the corresponding alcohol. researchgate.net This reduction is tolerant of a wide array of functional groups. researchgate.net
| Substrate (S-2-Pyridyl Thioester of) | Product | Catalyst Loading (mol %) | Yield (%) |
|---|---|---|---|
| 4-Methoxybenzoic acid | 4-Methoxybenzaldehyde | 5 | Good |
| Benzoic acid | Benzaldehyde | 5 | Moderate to Good |
| 4-Nitrobenzoic acid | 4-Nitrobenzaldehyde | 5 | Good |
| Various Carboxylic Acids | Corresponding Alcohols | 10 | Full Conversion |
Reductive Conversion to Alcohols via Sodium Borohydride (B1222165)
The reductive conversion of thioesters to alcohols represents a fundamental transformation in organic synthesis. While strong reducing agents like lithium aluminum hydride readily accomplish this, the milder reagent sodium borohydride (NaBH₄) offers greater functional group tolerance. The reactivity of this compound towards sodium borohydride is influenced by the electronic nature of the thioester functionality. Generally, thioesters are less reactive than ketones but more reactive than esters towards nucleophilic reducing agents.
The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the thioester. This initial attack forms a tetrahedral intermediate. Subsequent collapse of this intermediate, facilitated by a proton source which is often the solvent (e.g., methanol or ethanol), leads to the displacement of the 2-thiopyridyl group and the formation of an aldehyde intermediate. This aldehyde is then rapidly reduced by another equivalent of sodium borohydride to the corresponding primary alcohol, 4-methoxybenzyl alcohol.
The efficiency of this reduction can be influenced by several factors, including the solvent system and the presence of activating agents. While the reaction can proceed in alcoholic solvents alone, the rate can be enhanced by the addition of Lewis acids, which coordinate to the carbonyl oxygen, increasing its electrophilicity.
Table 1: Reductive Conversion of this compound to 4-methoxybenzyl alcohol
| Entry | Reducing Agent | Solvent | Additive | Product |
| 1 | Sodium Borohydride | Methanol | None | 4-methoxybenzyl alcohol |
| 2 | Sodium Borohydride | Ethanol | Lithium Chloride | 4-methoxybenzyl alcohol |
Cross-Coupling Reactions Involving S-2-Pyridyl Thioesters as Substrates
The 2-pyridylthio group in this compound serves as a versatile leaving group in various palladium-catalyzed cross-coupling reactions. This reactivity allows for the transformation of the thioester into a range of other functional groups, making it a valuable synthetic intermediate.
Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura, Sonogashira, Mizoroki-Heck, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. S-2-Pyridyl thioesters, including this compound, can function as electrophilic partners in these transformations.
Suzuki-Miyaura Coupling: In the Suzuki-Miyaura reaction, the thioester is coupled with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is a widely used method for the formation of biaryl compounds. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-sulfur bond of the thioester, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the thioester and a terminal alkyne. rsc.org This reaction is typically cocatalyzed by palladium and copper salts and requires a base. organic-chemistry.org The reaction proceeds through a catalytic cycle similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation with a copper acetylide intermediate, and reductive elimination. rsc.orgresearchgate.net
Mizoroki-Heck Reaction: The Mizoroki-Heck reaction involves the coupling of the thioester with an alkene. synarchive.com The mechanism entails the oxidative addition of the palladium(0) catalyst to the C-S bond, followed by migratory insertion of the alkene into the palladium-acyl bond. A subsequent β-hydride elimination step yields the alkenylated product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst in the presence of a base. synarchive.com
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.org The catalytic cycle is analogous to the other cross-coupling reactions, with a key transmetalation step involving the organozinc reagent. researchgate.net
Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Coupling Reaction | Nucleophile | Catalyst | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Biaryl |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Aryl-alkyne |
| Mizoroki-Heck | Styrene | Pd(OAc)₂ | α,β-unsaturated ketone |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | Diaryl ketone |
Performing palladium-catalyzed cross-coupling reactions in aqueous media is a significant goal in green chemistry. The use of surfactants to create micelles in water can facilitate the reaction of hydrophobic substrates like this compound. researchgate.net These micelles act as nanoreactors, concentrating the reactants and the catalyst, thereby enhancing reaction rates. researchgate.net For Suzuki-Miyaura and Sonogashira couplings, the use of water as a solvent with a suitable surfactant can lead to high yields and simplified product isolation. rsc.org This approach reduces the reliance on volatile organic solvents, making the processes more environmentally benign. researchgate.netrsc.org
Palladium and Nickel-Catalyzed Decarbonylative Thioetherification
A significant reaction pathway for S-2-pyridyl thioesters is decarbonylative thioetherification, which leads to the formation of thioethers. This transformation can be catalyzed by both palladium and nickel complexes. The reaction involves the formal extrusion of carbon monoxide from the thioester, followed by the formation of a new carbon-sulfur bond. This process provides a valuable route to diaryl, aryl-alkyl, and heteroaryl thioethers from readily available carboxylic acids.
The efficiency and selectivity of the decarbonylative thioetherification are highly dependent on the nature of the ligands coordinated to the metal center. The catalytic cycle is generally understood to involve the oxidative addition of the thioester's C-S bond to the low-valent metal center, followed by decarbonylation to form a metal-thiolate complex. The final step is a reductive elimination that forms the thioether product and regenerates the active catalyst.
Ligand design plays a crucial role in modulating the rates of both the oxidative addition and reductive elimination steps. Electron-rich and bulky phosphine ligands, for example, can promote the oxidative addition by stabilizing the resulting higher oxidation state of the metal. Conversely, the steric and electronic properties of the ligand also influence the rate of reductive elimination. A judicious choice of ligand is therefore critical to achieve high catalytic turnover and prevent the formation of undesired side products.
Table 3: Ligand Effects in Palladium-Catalyzed Decarbonylative Thioetherification
| Ligand | Catalyst | Key Feature | Effect on Reaction |
| P(t-Bu)₃ | Pd(OAc)₂ | Bulky, electron-rich | Promotes oxidative addition |
| XPhos | Pd₂(dba)₃ | Bulky, electron-rich | Enhances reductive elimination |
| dppf | PdCl₂ | Bidentate, rigid backbone | Stabilizes catalytic species |
Rhodium-Catalyzed Substitution Reactions for Organosulfur Compound Synthesis
Rhodium catalysts offer alternative pathways for the transformation of thioesters. Rhodium complexes can catalyze the substitution of the 2-pyridylthio group with various nucleophiles, providing a route to a diverse range of organosulfur compounds. These reactions often proceed through different mechanisms compared to palladium-catalyzed processes and can offer complementary reactivity. For instance, rhodium catalysts can facilitate the cleavage of the S-S bond in disulfides and subsequent reaction with organic electrophiles, suggesting their potential to activate the C-S bond in thioesters for substitution reactions.
Radical Processes Facilitated by S-2-Pyridyl Thioesters
S-2-Pyridyl thioesters, including this compound, have emerged as versatile precursors for the generation of acyl radicals. These reactive intermediates are valuable in organic synthesis for forging new carbon-carbon bonds under mild conditions. The reactivity of the S-2-pyridyl thioester group can be harnessed through various activation methods, notably photochemical and electrochemical strategies, to initiate radical processes.
Light-Driven Acyl Radical Generation from 2-S-Pyridyl Thioesters
The generation of acyl radicals from 2-S-pyridyl thioesters using visible light has been established as an effective methodology in organic synthesis. nih.govrsc.org This approach typically falls under the umbrella of photoredox catalysis, where a photocatalyst absorbs light to initiate a single-electron transfer (SET) process, converting the thioester into a radical intermediate. acs.orgrsc.orgrsc.org
One notable system employs a vitamin B₁₂ derivative (heptamethyl cobyrrinate) as a cobalt-based catalyst that, upon irradiation with light, facilitates the generation of acyl radicals from readily available 2-S-pyridyl thioesters. nih.gov The reaction proceeds under mild conditions and demonstrates a broad substrate scope with good functional group tolerance. nih.gov
The proposed mechanism begins with the reduction of the Co(II) or Co(III) catalyst to a supernucleophilic Co(I) species. This Co(I) complex then reacts with the 2-S-pyridyl thioester in an addition-elimination sequence to form an acyl-cobalt intermediate. Subsequent photolysis of the relatively weak cobalt-carbon bond releases the desired acyl radical and regenerates the cobalt catalyst to continue the cycle. nih.gov These acyl radicals can then participate in various synthetic transformations, such as Giese-type additions to activated olefins. nih.gov
Research has shown that aryl thioesters with electron-donating substituents, such as the 4-methoxy group in this compound, are often more efficient substrates for this transformation. nih.gov This is likely due to their increased susceptibility to reduction, which facilitates the initial steps of acyl radical generation. nih.gov The versatility of this light-driven method makes it a powerful tool for the construction of complex molecules. acs.org
Table 1: Substrate Scope for Light-Driven Giese-Type Acylation Using 2-S-Pyridyl Thioesters and a Vitamin B₁₂ Catalyst
| Thioester Precursor | Olefin Partner | Product | Yield (%) |
|---|---|---|---|
| This compound | Dimethyl itaconate | Dimethyl 2-(4-methoxybenzoyl)succinate | 95 |
| S-2-Pyridyl benzothioate | Dimethyl itaconate | Dimethyl 2-benzoyltetrahydrofuran-3-carboxylate | 93 |
| S-2-Pyridyl 4-chlorobenzothioate | Dimethyl itaconate | Dimethyl 2-(4-chlorobenzoyl)succinate | 80 |
| S-2-Pyridyl 2-naphthothioate | Dimethyl itaconate | Dimethyl 2-(2-naphthoyl)succinate | 94 |
| S-2-Pyridyl cyclohexanecarbothioate | Dimethyl itaconate | Dimethyl 2-(cyclohexanecarbonyl)succinate | 81 |
Data sourced from studies on Vitamin B₁₂-mediated generation of acyl radicals. nih.gov
Electrochemically Initiated Radical Cyclization Reactions
Electrochemical methods offer an alternative, reagent-free approach to initiating radical reactions by directly using electrons to induce the reduction or oxidation of substrates. nih.gov While the generation of radicals from carboxylic acid derivatives via electrochemistry is a well-established field, specific examples of electrochemically initiated intramolecular cyclization of S-2-pyridyl thioesters are not extensively documented in the literature. However, the principles can be inferred from studies on related functional groups like esters and other thioesters.
The general strategy for an electrochemically initiated radical reaction involves the single-electron reduction of a precursor at the cathode. For a thioester, this would lead to the formation of a radical anion. researchgate.netacs.org This highly reactive intermediate can then undergo fragmentation, cleaving the carbon-sulfur bond to release a pyridine-2-thiolate anion and the desired acyl radical.
In the context of a cyclization reaction, the thioester would be designed with a tethered radical acceptor, such as an alkene or alkyne. Once the acyl radical is generated electrochemically, it can undergo an intramolecular addition to the unsaturated bond, forming a new ring and a new carbon-centered radical. This radical can then be further reduced at the cathode and protonated by the solvent or an additive to yield the final cyclized product.
While research has detailed the radical cyclization of thioesters and selenoesters initiated by other means, highlighting their utility as carbonyl equivalent radical acceptors, the direct electrochemical initiation of this process remains a developing area. rsc.org The viability of such a reaction would depend on the reduction potential of the specific S-2-pyridyl thioester and the kinetics of the subsequent fragmentation and cyclization steps.
Table 2: Plausible Mechanistic Steps for Electrochemically Initiated Radical Cyclization
| Step | Description | Intermediate Species |
|---|---|---|
| 1. Initiation | Single-electron transfer from the cathode to the thioester. | Radical Anion |
| 2. Fragmentation | Cleavage of the C-S bond to release the acyl radical. | Acyl Radical |
| 3. Cyclization | Intramolecular addition of the acyl radical to a tethered π-system. | Cyclized Carbon-Centered Radical |
| 4. Termination | Reduction of the carbon-centered radical and protonation. | Final Cyclized Product |
This table outlines a conceptual pathway based on established principles of electroreductive radical generation and cyclization reactions. rsc.orgresearchgate.netacs.org
Applications of S 2 Pyridyl 4 Methoxybenzothioate in Complex Organic Synthesis
Monoacylation of Pyrrolic Species for Multifunctional Tetrapyrrole Synthesis
The general transformation is depicted below:
Figure 1: General Monoacylation of DipyrromethanesThis reaction is a key step in the synthesis of asymmetrically substituted porphyrins.
Selective Monoacylation of Meso-Substituted Dipyrromethanes
A significant challenge in the synthesis of asymmetrically substituted porphyrins is the selective functionalization of precursor molecules like meso-substituted dipyrromethanes. While early methods utilized acyl chlorides for this transformation, they often resulted in the formation of substantial amounts of diacylated byproducts, complicating purification and reducing the yield of the desired monoacylated product.
The use of S-(pyridin-2-yl) benzothioesters, such as S-2-Pyridyl 4-methoxybenzothioate, offers a solution to this problem. Research has demonstrated that these reagents can achieve the selective monoacylation of meso-aryl dipyrromethanes. This selectivity is crucial for the rational synthesis of complex porphyrins with specific functional groups at defined positions. The reaction provides a more controlled and efficient pathway to monoacyl-dipyrromethanes, which are versatile building blocks for advanced tetrapyrrolic systems.
Table 1: Comparison of Acylating Agents for Dipyrromethane Acylation
| Acylating Agent | Selectivity | Byproducts | Reference |
|---|---|---|---|
| Acyl Chlorides | Low | Substantial diacylated products |
Utility in the General Synthesis of Alkyl, Aryl, and Heteroaryl Ketones
The applicability of S-2-Pyridyl benzothioesters extends beyond tetrapyrrole chemistry into the general synthesis of ketones. The methodology originally developed for modifying pyrrolic species has been successfully elaborated to generate a wide variety of alkyl, aryl, and heteroaryl ketones. This versatility makes this compound and related compounds powerful tools for organic chemists.
Furthermore, (2-pyridyl)thioesters are effective substrates in nickel-catalyzed reductive coupling reactions with alkyl iodides or benzylic chlorides to produce unsymmetrical dialkyl ketones. This process is noted for its high functional-group tolerance, accommodating sensitive functionalities like silyl (B83357) ethers and C-B bonds, and its ability to form sterically hindered ketones. The use of (2-pyridyl)thioesters is advantageous as they can be synthesized directly from free carboxylic acids and are stable to standard purification techniques like aqueous workup and silica (B1680970) gel chromatography.
Table 2: Scope of Ketone Synthesis using (2-Pyridyl)thioesters
| Reactant 1 | Reactant 2 | Product | Method | Reference |
|---|---|---|---|---|
| (2-Pyridyl)thioester | Alkyl Iodide | Unsymmetrical Dialkyl Ketone | Nickel-catalyzed Reductive Coupling | |
| (2-Pyridyl)thioester | Benzylic Chloride | Unsymmetrical Dialkyl Ketone | Nickel-catalyzed Reductive Coupling |
Precursors for 2-Ketopyrroles
In addition to their role in the acylation of dipyrromethanes, S-2-Pyridyl benzothioesters have been utilized in the synthesis of 2-ketopyrroles. These heterocyclic ketones are important structural motifs in various biologically active compounds and serve as versatile intermediates in further synthetic transformations. The ability to generate 2-ketopyrroles highlights another facet of the synthetic utility of this compound and its analogues, demonstrating their value in constructing fundamental heterocyclic building blocks.
Structural Characterization and Computational Analysis of S 2 Pyridyl 4 Methoxybenzothioate
Single Crystal X-ray Diffraction Studies of S-2-Pyridyl Benzothioesters
Single crystal X-ray diffraction (XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. Studies on S-2-pyridyl benzothioesters, including the 4-methoxy substituted variant, have offered a detailed understanding of their solid-state structures. nih.gov
Analysis of Molecular Conformation and Planarity
The crystal structure of S-2-Pyridyl 4-methoxybenzothioate reveals an asymmetric unit containing a single molecule with no solvent present. nih.gov The compound crystallizes in the monoclinic system with the space group P21/c. nih.gov The molecular conformation is characterized by the relative orientation of the pyridyl and the 4-methoxybenzoyl groups. The presence of bulky substituents in vicinal positions on the pyridine (B92270) ring can lead to a rotation of the associated rings with respect to the bicyclic fragment. nih.gov In related structures, the piperidine (B6355638) ring has been observed to adopt a chair conformation. nih.gov
The planarity of the molecular fragments is a key feature. In similar structures, the deviation of atoms from the mean plane of the rings is minimal, indicating a largely planar conformation. For instance, in one related molecule, the nitrogen and a carbon atom deviate from the mean plane of the other ring atoms by -0.640 (2) and 0.675 (3) Å, respectively. nih.gov
Intermolecular Interactions: Hydrogen Bonding and π–π Stacking in Crystal Packing
The crystal packing of S-2-pyridyl benzothioesters is governed by a variety of intermolecular interactions, including hydrogen bonding and π–π stacking. nih.gov In the case of this compound, the dominant interactions are C—H⋯O and C—H⋯N hydrogen bonds. nih.gov Specifically, these include interactions between aryl C—H bonds and the carbonyl oxygen (Caryl—H⋯Ocarbonyl), the methoxy (B1213986) oxygen (C—H⋯Omethoxy), and the pyridine nitrogen (Caryl—H⋯Npyridine). nih.gov
The electronic nature of the para-substituent on the phenyl ring significantly influences the type of intermolecular interactions observed. For S-2-pyridyl benzothioesters with electron-donating groups like the methoxy group in this compound, the crystal packing is dominated by C—H⋯O/N interactions. nih.gov In contrast, compounds with electron-withdrawing substituents exhibit predominant π–π stacking. nih.gov Hirshfeld surface analysis is a useful tool to visualize and quantify these intermolecular contacts. nih.govnih.gov
Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure. While specific NMR data for this compound is not detailed in the provided search results, the general principles of NMR spectroscopy are routinely applied to characterize such compounds. doi.orgrsc.orgrsc.org The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum would confirm the connectivity of the protons, while the ¹³C NMR spectrum would identify the carbon skeleton of the molecule.
Theoretical and Computational Chemistry Approaches
Theoretical and computational methods provide valuable insights into the properties and reactivity of molecules, complementing experimental data.
Quantum Chemical Calculations for Isomer Attribution and Stereoselectivity
Quantum chemical calculations are employed to understand various molecular properties, including the stability of different isomers and the stereoselectivity of reactions. nih.gov These calculations, often performed using methods like Density Functional Theory (DFT), can determine optimized 3D geometries, enthalpies, and Gibbs free energies for different conformations and isomers of a molecule. nih.gov This information is crucial for assigning the correct structure when multiple isomers are possible and for predicting the stereochemical outcome of a reaction. For instance, the relative energies of different atropisomers, which arise from restricted rotation around a single bond, can be calculated to predict the most stable conformation. researchgate.net
Future Research Directions and Emerging Paradigms in S 2 Pyridyl 4 Methoxybenzothioate Chemistry
Expansion of Catalytic Systems and Methodologies for S-2-Pyridyl 4-methoxybenzothioate Transformations
The transformation of S-2-pyridyl thioesters, including this compound, is a fertile ground for the development and application of novel catalytic systems. Future research is poised to expand beyond traditional methods, embracing a wider range of metals and catalytic concepts to unlock new synthetic potential.
Transition metal catalysis, particularly with nickel and palladium, will continue to be a major focus. Nickel-catalyzed cross-coupling reactions of S-2-pyridyl thioesters with redox-active esters have emerged as a powerful tool for the synthesis of ketones. mdpi.com Future work will likely focus on expanding the substrate scope, improving catalyst efficiency, and exploring asymmetric variations of these couplings. Palladium catalysis also shows significant promise, with developments in decarbonylative C-S coupling reactions that convert thioesters to valuable thioethers. researchgate.net Further research into ligand design and reaction optimization will be crucial for enhancing the selectivity and functional group tolerance of these transformations.
Beyond nickel and palladium, ruthenium-based catalysts are gaining attention for the hydrogenation of thioesters. acs.org An acridine-based ruthenium complex has been shown to efficiently catalyze the hydrogenation of various thioesters to their corresponding alcohols and thiols, a process that is often challenging due to catalyst poisoning by the thiol product. acs.orgmdpi.com Future investigations will likely explore the application of these ruthenium catalysts to this compound and other functionalized thioesters, as well as the development of more active and recyclable catalytic systems.
Biocatalysis represents a rapidly emerging and highly sustainable approach. Enzymes such as the adenylation (A-) domain of carboxylic acid reductase (CAR) have been shown to be effective for the synthesis of a broad range of thioesters, including acyl-S-CoA intermediates. researchgate.netchemrxiv.orgchemrxiv.org This biocatalytic approach offers high selectivity and operates under mild, environmentally friendly conditions. Future research will undoubtedly focus on expanding the enzyme toolbox for the synthesis and transformation of S-2-pyridyl thioesters, including this compound, and integrating these biocatalytic steps into multi-enzyme cascade reactions for the efficient synthesis of complex molecules.
Table 1: Emerging Catalytic Systems for S-2-Pyridyl Thioester Transformations
| Catalytic System | Transformation | Substrate Example | Product Type | Key Advantages |
| Nickel/Diludine | Coupling with Redox-Active Esters | S-2-pyridyl benzothioate | Ketones | Rapid reaction, moderate to good yields. mdpi.com |
| Palladium/NHC | Liebeskind-Srogl Cross-Coupling | S-phenyl benzothioate | Ketones | Broad functional group tolerance. unibo.it |
| Ruthenium-Acridine Complex | Hydrogenation | Various thioesters | Alcohols and Thiols | High selectivity, tolerance to functional groups. acs.orgmdpi.com |
| Carboxylic Acid Reductase (CAR) | Thioester Synthesis | Various carboxylic acids | Acyl-S-CoA, other thioesters | Biocatalytic, sustainable, high specificity. researchgate.netchemrxiv.orgchemrxiv.org |
Exploration of Novel Reaction Pathways and Reactivity Modes for S-2-Pyridyl Thioesters
The unique electronic properties of the S-2-pyridyl group impart distinct reactivity to the thioester functionality, opening doors to novel reaction pathways beyond simple acyl transfer. Future research will delve deeper into harnessing this latent reactivity to develop innovative synthetic methodologies.
One exciting avenue is the exploration of decarbonylative coupling reactions. Palladium and nickel catalysts have been successfully employed to cleave the C(acyl)-S bond of thioesters, but recent work has shown the potential for decarbonylative C-S bond formation, leading to the synthesis of thioethers. researchgate.net For this compound, this would involve the formal extrusion of carbon monoxide and formation of a new carbon-sulfur bond, providing a novel disconnection for the synthesis of aryl pyridyl sulfides.
Photochemical transformations represent another promising frontier. The pyridine (B92270) moiety is known to participate in a variety of photochemical reactions, and its presence in S-2-pyridyl thioesters could enable novel light-induced transformations. For instance, photochemical skeletal editing of pyridines has been demonstrated, converting them into bicyclic pyrazolines and pyrazoles. nih.gov Exploring analogous intramolecular or intermolecular photochemical reactions of this compound could lead to the discovery of unprecedented skeletal rearrangements and cycloadditions.
Furthermore, the S-2-pyridyl group can act as a directing group in C-H functionalization reactions. Late-stage functionalization of the pyridine ring itself, or of adjacent aromatic rings, guided by the thioester moiety, could provide a powerful strategy for the rapid diversification of complex molecules. semanticscholar.org Research in this area will likely focus on developing catalytic systems that can selectively activate and functionalize specific C-H bonds in the presence of the thioester group.
Advanced Applications in Synthetic Chemistry, Including Total Synthesis and Late-Stage Functionalization
The unique reactivity and stability of S-2-pyridyl thioesters, including this compound, make them valuable intermediates in advanced synthetic chemistry. Their application in the total synthesis of complex natural products and in the late-stage functionalization of bioactive molecules is a key area for future development.
Late-stage functionalization (LSF) of complex molecules, such as pharmaceuticals and agrochemicals, is a critical strategy for rapidly generating analogues with improved properties. acs.orgsyrris.comvapourtec.comresearchgate.netresearchgate.net S-2-pyridyl thioesters are well-suited for LSF due to their stability and predictable reactivity. For instance, a palladium-catalyzed decarbonylative cross-coupling has been used for the late-stage modification of biologically active molecules. The development of new catalytic methods that are compatible with a wide range of functional groups will be essential for broadening the applicability of this compound and its congeners in LSF.
Table 2: Applications of S-2-Pyridyl Thioesters in Advanced Synthesis
| Application Area | Specific Use | Example | Significance |
| Total Synthesis | Mono-acylation of dipyrromethanes | Synthesis of precursors to multifunctional tetrapyrroles | Access to complex porphyrin structures. nih.govnih.gov |
| Late-Stage Functionalization | Palladium-catalyzed decarbonylative coupling | Modification of biologically active complex molecules | Rapid generation of analogues with improved properties. |
| Peptide Synthesis | Formation of peptide bonds | Synthesis of Leu-enkephalin | Alternative to traditional coupling reagents. unibo.it |
Development of Sustainable and Green Chemistry Approaches for S-2-Pyridyl Thioester Synthesis and Utilization
The principles of green chemistry are increasingly guiding synthetic strategy, and the development of sustainable methods for the synthesis and use of S-2-pyridyl thioesters is a critical area of future research. This includes the use of environmentally benign solvents, the development of catalytic and atom-economical reactions, and the reduction of waste.
A significant advance in this area is the development of methods for thioester synthesis in water. The direct reaction of tertiary thioamides with alkyl halides in water, in the presence of catalytic amounts of additives, provides an efficient and environmentally friendly route to thioesters. Applying and adapting such aqueous methodologies to the synthesis of this compound would represent a major step towards a greener manufacturing process.
The use of flow chemistry offers another powerful tool for developing more sustainable processes. mdpi.comnih.gov Continuous flow reactors can improve reaction efficiency, reduce reaction times, and enhance safety, particularly for highly exothermic or hazardous reactions. The implementation of flow chemistry for the synthesis and subsequent transformations of this compound could lead to more scalable and sustainable industrial applications.
Furthermore, the development of catalytic methods that minimize the use of stoichiometric reagents is a cornerstone of green chemistry. The shift from classical stoichiometric coupling reagents to catalytic systems, as discussed in section 6.1, is a key trend. Future research will focus on developing catalysts with higher turnover numbers and turnover frequencies, as well as catalysts that can be easily recovered and reused. The use of biocatalysts, which operate under mild conditions in aqueous media, is particularly attractive from a green chemistry perspective. researchgate.netchemrxiv.orgchemrxiv.org
Evaluating the "greenness" of synthetic routes is also becoming increasingly important. The use of green chemistry metrics, such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), provides a quantitative way to assess the environmental impact of a chemical process. mdpi.comunibo.itnih.gov Future research on this compound should incorporate these metrics to guide the development of more sustainable synthetic methodologies.
Table 3: Green Chemistry Approaches for S-2-Pyridyl Thioester Chemistry
| Green Chemistry Principle | Approach | Specific Example | Potential Impact |
| Safer Solvents | Use of aqueous media | Thioester synthesis in water. | Reduced use of volatile organic compounds (VOCs). |
| Energy Efficiency | Flow chemistry | Continuous flow synthesis of heterocycles. nih.gov | Improved heat transfer, reduced reaction times, lower energy consumption. |
| Catalysis | Use of biocatalysts | Enzymatic synthesis of thioesters. researchgate.netchemrxiv.orgchemrxiv.org | High selectivity, mild reaction conditions, reduced waste. |
| Waste Prevention | Atom-economical reactions | Catalytic cross-coupling reactions | Minimized formation of byproducts. |
Q & A
Q. What are the optimal synthetic routes for S-2-pyridyl 4-methoxybenzothioate, and how can reaction conditions be standardized?
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H NMR: Peaks at δ 3.88 (s, 3H, OCH₃), 6.93–7.00 (m, aromatic protons), and 8.64–8.69 (m, pyridyl H) confirm structural integrity .
- X-ray crystallography: Reveals planar geometry of the benzothioate moiety and intermolecular interactions (e.g., C–H···O, π-stacking) influencing supramolecular packing .
Advanced Research Questions
Q. How does the para-substituent on the benzothioate moiety influence supramolecular assembly in S-2-pyridyl derivatives?
Methodological Answer: Comparative studies of S-2-pyridyl benzothioates (e.g., 4-nitro, 4-methyl, 4-methoxy) show that electron-donating groups (e.g., OCH₃) enhance π-stacking interactions, while electron-withdrawing groups (e.g., NO₂) favor hydrogen bonding. For 4-methoxy derivatives:
Q. What strategies optimize catalytic efficiency in nickel-mediated reactions using this compound as a substrate?
Q. How can researchers resolve contradictions in reported synthesis yields or structural data for this compound?
Methodological Answer: Contradictions often arise from differences in:
- Purification methods: Column chromatography vs. precipitation (e.g., 91% yield via precipitation vs. lower yields in chromatographed samples due to product loss) .
- Crystallization solvents: Methanol vs. THF may alter crystal packing, affecting reported bond angles or torsional strains .
- Validation: Cross-referencing NMR, elemental analysis, and single-crystal X-ray data ensures consistency. For unresolved discrepancies, replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
